molecular formula C9H12O2 B14319268 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one CAS No. 104728-33-8

1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one

Cat. No.: B14319268
CAS No.: 104728-33-8
M. Wt: 152.19 g/mol
InChI Key: KLLPZHZLEBNHML-UHFFFAOYSA-N
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Description

1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is a unique organic compound characterized by its fused ring structure, which includes a cyclopentane ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrofuran with a suitable cyclopentane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentane ring.

    Furan: A five-membered aromatic ring with oxygen.

    2,3-dihydrofuran: A partially saturated furan derivative.

Uniqueness

1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is unique due to its fused ring structure, which combines the properties of both cyclopentane and furan rings. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler compounds like cyclopentanone and furan.

Properties

CAS No.

104728-33-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,3-dimethyl-6,6a-dihydro-1H-cyclopenta[c]furan-5-one

InChI

InChI=1S/C9H12O2/c1-9(2)8-4-7(10)3-6(8)5-11-9/h4,6H,3,5H2,1-2H3

InChI Key

KLLPZHZLEBNHML-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=O)CC2CO1)C

Origin of Product

United States

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